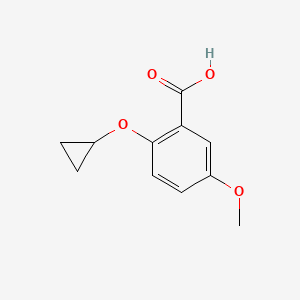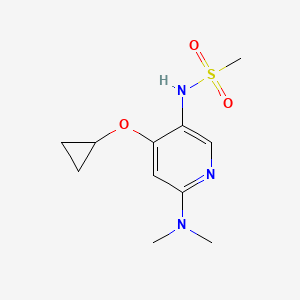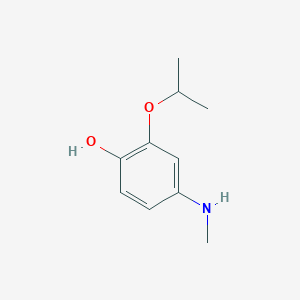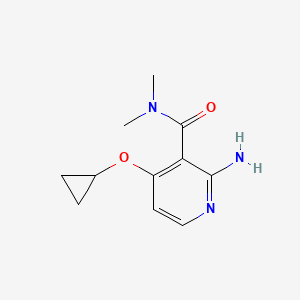
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is a chemical compound with the molecular formula C11H15N3O2 and a molecular weight of 221.258 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group attached to the nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide typically involves multiple steps. One common method starts with the preparation of 2-chloro-N,N-dimethylnicotinamide. This intermediate is then reacted with cyclopropyl alcohol under basic conditions to introduce the cyclopropoxy group . The final product is obtained after purification steps such as recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted nicotinamides.
Applications De Recherche Scientifique
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminosulfonyl-N,N-dimethylnicotinamide: Similar structure but with a sulfonyl group instead of a cyclopropoxy group.
N,N-Dimethyl-2-sulfamoylnicotinamide: Contains a sulfamoyl group, used in different chemical applications.
Uniqueness
2-Amino-4-cyclopropoxy-N,N-dimethylnicotinamide is unique due to its cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific research applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C11H15N3O2 |
|---|---|
Poids moléculaire |
221.26 g/mol |
Nom IUPAC |
2-amino-4-cyclopropyloxy-N,N-dimethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H15N3O2/c1-14(2)11(15)9-8(16-7-3-4-7)5-6-13-10(9)12/h5-7H,3-4H2,1-2H3,(H2,12,13) |
Clé InChI |
JKWLKFMGLUXYCV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)C1=C(C=CN=C1N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


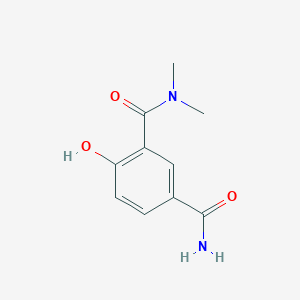
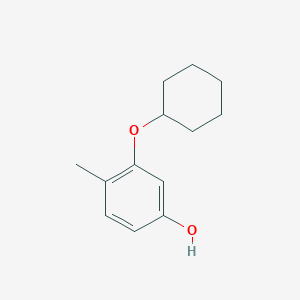

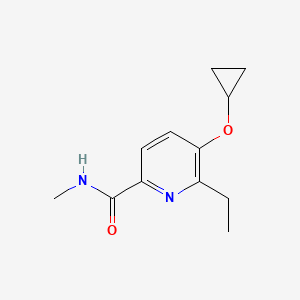
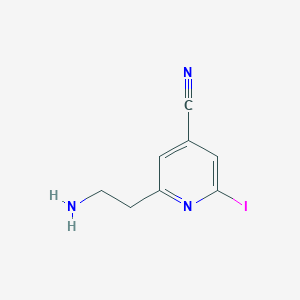
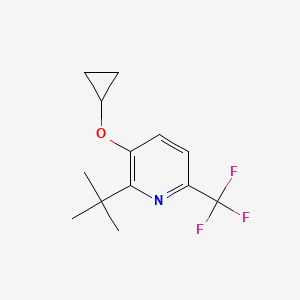
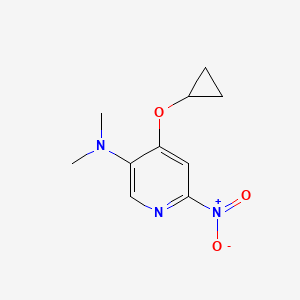
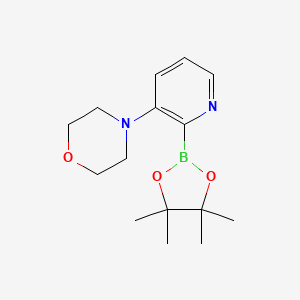

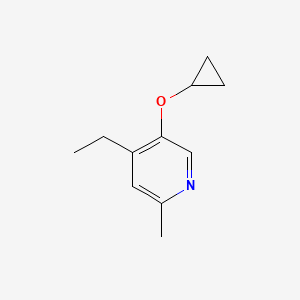
![[4-Formyl-6-(trifluoromethyl)pyridin-2-YL]acetic acid](/img/structure/B14836821.png)
